p-(p-Nitrophenoxy)anisole
Overview
Description
p-(p-Nitrophenoxy)anisole is a compound that is related to p-nitrophenol, which is a substrate commonly used in the study of glucuronide and sulfate conjugation pathways. The compound is of interest due to its potential interactions with various enzymes and its role in chemical reactions, particularly in the context of catalysis and environmental degradation.
Synthesis Analysis
The synthesis of compounds related to p-(p-Nitrophenoxy)anisole can be achieved through various methods. For instance, the controlled synthesis of palladium nanocubes has been reported to catalyze the Suzuki-Miyaura cross-coupling reactions, which are essential for constructing unsymmetrical biaryls and for the hydrogenation of organic contaminants like p-nitrophenol . Additionally, the synthesis of molecularly imprinted polyaniline/graphene oxide composites has been developed for the selective detection of p-nitrophenol, indicating the versatility of synthetic approaches in creating sensors for such compounds .
Molecular Structure Analysis
The molecular structure of p-(p-Nitrophenoxy)anisole and related compounds can be analyzed through various spectroscopic and microscopic techniques. For example, the crystal structure of a complex between p-nitrophenol and 2-pyridone has been studied, revealing details about hydrogen bonding and the arrangement of molecules in the solid state . The anisotropic ring current effect of p-nitrophenolate ion inclusion on the 1H NMR signals of pyridinio derivatives of α-cyclodextrin also provides insights into the molecular interactions and orientation within host structures .
Chemical Reactions Analysis
The chemical reactivity of p-nitrophenol, a related compound to p-(p-Nitrophenoxy)anisole, has been extensively studied. It undergoes various reactions such as hydroxylation to form 4-nitrocatechol, which is catalyzed by cytochrome P-450 isozymes . Nitrosation and nitration reactions of anisole and its derivatives have also been investigated, providing insights into the mechanisms and kinetics of electrophilic aromatic substitution reactions . The nitrosation of phenol and anisole leads to the formation of p-nitrosophenol, and the nitration of anisole results in the production of nitrophenols .
Physical and Chemical Properties Analysis
The physical and chemical properties of p-(p-Nitrophenoxy)anisole and related compounds can be inferred from studies on p-nitrophenol. The electrochemical degradation of p-nitrophenol has been examined, showing that it can be effectively degraded under various conditions, with the reduction product being p-aminophenol . The hydroxylation of p-nitrophenol to 4-nitrocatechol by rabbit hepatic microsomes indicates that the compound's reactivity is influenced by the presence of enzymes and can be induced by substances like ethanol .
Scientific Research Applications
Metabolic Pathway in Cytochrome P450
p-(p-Nitrophenoxy)anisole undergoes a novel metabolic pathway in cytochrome P450 models and rat liver microsomes, involving cleavage of the oxygen-aromatic ring bond. This pathway is significant as it cleaves a diarylether linkage, generally resistant to metabolism, forming toxic benzoquinone (Ohe, Mashino, & Hirobe, 1994).
Nitration in Aqueous Sulphuric Acid
p-(p-Nitrophenoxy)anisole is involved in electrophilic aromatic substitution reactions. The study of its nitration in aqueous sulphuric acid contributes to understanding the mechanism of such reactions and the formation of Wheland intermediates (Barnett et al., 1977).
Use in Cyclisation Reactions
The compound is used in cyclisation reactions involving phenylthio and phénoxy‐carbamyle functions. This process illustrates different types of intramolecular reactions and aids in the formation of hexahydro-triazines (Baudet & Calin, 1969).
Catalysis in O-Methylation
It's used in the catalytic O-methylation of phenols, utilizing environmentally friendly methanol as a methylating agent. This process is significant for synthesizing compounds like p-amino anisole and p-nitro anisole (Dechan & Bajju, 2020).
Kinetic Studies in Nitrosation Reactions
p-(p-Nitrophenoxy)anisole is instrumental in studying the kinetics of nitrosation reactions of aromatic compounds, contributing to a deeper understanding of such chemical processes (Challis & Lawson, 1971).
Photoreactions in Aromatic Compounds
Its role in photodeuteration of the benzene nucleus is crucial for understanding the substitution patterns in light reactions of benzene derivatives, differing significantly from thermal exchange reactions (Bie & Havinga, 1965).
Pyrolysis and Oxidation in Biomass Combustion
The compound serves as a surrogate for primary tar from lignin pyrolysis in biomass combustion and gasification, aiding in understanding the gas-phase chemistry of methoxyphenol conversion and mitigating emissions (Nowakowska et al., 2014).
Future Directions
Anisole has been identified as a promising candidate for use as a fluorescent tracer for gas-phase imaging diagnostics due to its high-fluorescence quantum yield and large Stokes shift . Furthermore, anisole has been used in the synthesis and deposition of phthalocyanine dopant-free hole-transport materials for perovskite solar cells . These applications suggest potential future directions for p-(p-Nitrophenoxy)anisole and related compounds.
properties
IUPAC Name |
1-(4-methoxyphenoxy)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-17-11-6-8-13(9-7-11)18-12-4-2-10(3-5-12)14(15)16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCQLWNLTLMGCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212772 | |
Record name | p-(p-Nitrophenoxy)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-(p-Nitrophenoxy)anisole | |
CAS RN |
6337-24-2 | |
Record name | 1-Methoxy-4-(4-nitrophenoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6337-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-(p-Nitrophenoxy)anisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006337242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6337-24-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39657 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-(p-Nitrophenoxy)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(p-nitrophenoxy)anisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.111 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | p-(p-Nitrophenoxy)anisole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF84DKH6XK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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